Dimethyl chloromalonate

Organocatalysis Cyclopropanation Nitroalkene

Dimethyl chloromalonate (dimethyl 2-chloromalonate) is a dialkyl 2-substituted malonate ester bearing a single chlorine atom at the α-position. As a member of the α-halomalonate family, it serves as a versatile electrophilic building block in organic synthesis, with carbanion reactivity dominated by vicarious nucleophilic substitution (VNS) and Michael addition pathways.

Molecular Formula C5H7ClO4
Molecular Weight 166.56 g/mol
CAS No. 28868-76-0
Cat. No. B1580607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl chloromalonate
CAS28868-76-0
Molecular FormulaC5H7ClO4
Molecular Weight166.56 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(=O)OC)Cl
InChIInChI=1S/C5H7ClO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
InChIKeyLNBQBURECUEBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Chloromalonate (CAS 28868-76-0) – Chemical Class and Core Identity


Dimethyl chloromalonate (dimethyl 2-chloromalonate) is a dialkyl 2-substituted malonate ester bearing a single chlorine atom at the α-position . As a member of the α-halomalonate family, it serves as a versatile electrophilic building block in organic synthesis, with carbanion reactivity dominated by vicarious nucleophilic substitution (VNS) and Michael addition pathways .

Why Dimethyl Malonate or Diethyl Chloromalonate Cannot Simply Replace Dimethyl Chloromalonate


In-class malonate derivatives exhibit starkly divergent reactivity profiles that preclude simple interchange. The chlorine atom in dimethyl chloromalonate activates the α-carbon for nucleophilic attack while simultaneously serving as a leaving group or a directing element in cyclization cascades [1]. Unsubstituted dimethyl malonate lacks this activation, failing entirely in key cyclopropanation and chloropyrimidine-forming reactions . Meanwhile, diethyl chloromalonate, although also α-chlorinated, presents different physical properties (lower density, higher boiling point) and distinct impurity profiles that affect downstream formulation and purification [1].

Differentiation Evidence: Dimethyl Chloromalonate vs. Closest Analogs


One-Pot Nitrocyclopropane Synthesis: Dimethyl Chloromalonate vs. Dimethyl Malonate

In a direct head-to-head comparison within the same study, dimethyl chloromalonate enabled a one-pot, DBU-catalyzed cyclopropanation of nitroolefins, affording nitrocyclopropanes in 64–73% isolated yield with >98% diastereomeric excess [1]. Under identical reaction conditions, dimethyl malonate failed to produce any cyclopropane product (0% yield), as the unsubstituted malonate adduct resisted ring closure [1]. This stark contrast establishes dimethyl chloromalonate as the only viable malonate substrate for this transformation.

Organocatalysis Cyclopropanation Nitroalkene Diastereoselectivity

4,5,6-Trichloropyrimidine Synthesis: Chlorine-Essential Reactivity vs. Dimethyl Malonate

Dimethyl chloromalonate reacts with formamidine acetate in a two-step process to deliver 4,5,6-trichloropyrimidine in 64% overall yield at 5–10 g scale . The α-chlorine atom is stoichiometrically required to furnish the C-5 chloro substituent in the pyrimidine product. Dimethyl malonate, lacking this chlorine, cannot participate in this transformation at all, while diethyl chloromalonate would yield a different ester hydrolysis profile that complicates work-up . This makes dimethyl chloromalonate the direct precursor of choice for this valuable heterocyclic scaffold.

Heterocycle Synthesis Pyrimidine Pharmaceutical Intermediate

Physical Property Differentiation: Dimethyl Chloromalonate vs. Diethyl Chloromalonate

Dimethyl chloromalonate exhibits a higher density (1.305 g/mL at 25 °C) and a lower boiling point (208 °C at 760 mmHg, or 105–106 °C at 19 mmHg) compared to its diethyl analog (density: 1.204 g/mL; bp: 221–222 °C) . The approximately 8% higher density reflects more efficient molecular packing, which can influence solubility and miscibility in formulated optical materials [1]. The lower boiling point also simplifies distillative purification relative to diethyl chloromalonate.

Formulation Purification Density Boiling Point

Impurity Profile Specification: Dimethyl Chloromalonate vs. Unspecified Chloromalonate Sources

The standard commercial grade of dimethyl chloromalonate (94% assay) contains 4–5% dimethyl dichloromalonate as the principal and controlled impurity . This impurity level is specified and consistent across reputable vendors, enabling procurement officers to establish acceptance criteria. In contrast, diethyl chloromalonate and dimethyl bromomalonate are often sold at different purity grades (e.g., 90% technical grade for the bromo analog) with less rigorously documented impurity profiles . For regulated intermediate applications, the known and bounded dichloro impurity of dimethyl chloromalonate simplifies quality risk assessment.

Quality Control Procurement Specification Dichloromalonate

Optical Material Formulations: Chloromalonate Preference over Bromomalonate Analogs

In a patent explicitly comparing α-halomalonate esters as viscosity stabilizers for episulfide-based optical resin compositions, dimethyl chloromalonate and diethyl chloromalonate are identified as preferred additives over dimethyl bromomalonate and diethyl bromomalonate [1]. The preference is attributed to improved balance of resin color, thermal color stability, and light-irradiation color stability. Although exact colorimetric data are not disclosed, the structural class preference is stated as a selection criterion: chloromalonates are preferred; bromomalonates are listed as alternatives but not preferred [1].

Optical Materials Refractive Index Lens Formulation

Vicarious Nucleophilic Substitution (VNS) Reactivity: Chloromalonate vs. Malonate Carbanions

Carbanions derived from dimethyl chloromalonate react with 1,4-naphthoquinone derivatives via VNS pathways that are generally faster than the competing vinylic nucleophilic substitution (SNV) process [1]. While dimethyl malonate carbanions also participate in VNS, the chloromalonate carbanion benefits from additional activation conferred by the electron-withdrawing chlorine, leading to enhanced electrophilic reactivity. The study notes that introduction of one chloro substituent at the 2-position of 1,4-naphthoquinone substantially increases electrophilic activity, resulting in much faster carbanion addition at the hydrogen-occupied position [1]. This reactivity enhancement is class-level, but consistent with the broader pattern that α-chloromalonates are more reactive nucleophile precursors than unsubstituted malonates.

VNS Reaction Naphthoquinone Carbanion Reactivity

Procurement-Relevant Application Scenarios for Dimethyl Chloromalonate


Stereoselective Cyclopropane Synthesis in Medicinal Chemistry

Dimethyl chloromalonate is the reagent of choice for the organocatalytic one-pot synthesis of highly functionalized nitrocyclopropanes with >98% diastereoselectivity and 64–73% yield [1]. Medicinal chemistry groups constructing cyclopropane-containing drug candidates or conformational probes will find that unsubstituted dimethyl malonate cannot achieve this transformation [1]. Procurement should specify the 94% assay grade with controlled dichloromalonate impurity to ensure reproducibility of the DBU/HMPA-mediated protocol.

4,5,6-Trichloropyrimidine Production for Antiviral and Anticancer Intermediates

For kilogram-scale production of 4,5,6-trichloropyrimidine—a key intermediate in antiviral and anticancer agent synthesis—dimethyl chloromalonate is the established starting material, reacting with formamidine acetate in a two-step sequence to give the product in 64% overall yield [1]. The chlorine atom is essential; dimethyl malonate is structurally incapable of delivering this scaffold. Procurement should source the 94% grade and factor in the known 4–5% dichloromalonate impurity during process development .

Optical Resin Formulation for High-Refractive-Index Plastic Lenses

In episulfide-based optical resin compositions, dimethyl chloromalonate serves as a preferred halogenated ester additive to suppress viscosity increase during compounding while maintaining resin color stability [1]. The patent literature explicitly prefers chloromalonates over bromomalonates to avoid discoloration upon curing and light exposure [1]. When dimethyl chloromalonate is selected, its higher density (1.305 g/mL) compared to diethyl chloromalonate (1.204 g/mL) should be accounted for in formulation calculations .

Vicarious Nucleophilic Substitution (VNS) on Quinone Electrophiles

Dimethyl chloromalonate carbanions engage naphthoquinone derivatives via VNS pathways with rate enhancement over competing vinylic substitution, making this reagent suitable for constructing functionalized aromatic and heteroaromatic systems [1]. Compared to dimethyl malonate, the chloromalonate carbanion benefits from chlorine-mediated activation, offering a practical reactivity edge for exploratory synthesis and library generation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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